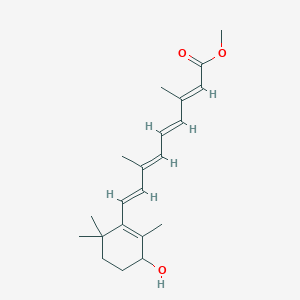
4-Hydroxyretinoic Acid Methylester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Retinoic acid, 4-hydroxy-, methyl ester is a derivative of retinoic acid, which is a metabolite of vitamin A. This compound is known for its significant role in various biological processes, including cell differentiation, proliferation, and apoptosis. It is widely studied for its potential therapeutic applications in dermatology and oncology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of retinoic acid, 4-hydroxy-, methyl ester typically involves the esterification of retinoic acid. One common method is the reaction of retinoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of retinoic acid derivatives often involves microbial metabolic engineering. For instance, engineered strains of Escherichia coli can be used to produce retinoids, including retinoic acid and its derivatives, through a two-phase culture system. This method involves the expression of specific enzymes that catalyze the conversion of β-carotene to retinoic acid derivatives .
化学反应分析
Types of Reactions
Retinoic acid, 4-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more polar metabolites, such as 4-oxo-retinoic acid.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions include 4-oxo-retinoic acid, retinoic acid, and various substituted retinoic acid derivatives.
科学研究应用
Retinoic acid, 4-hydroxy-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other retinoid compounds.
Biology: The compound is studied for its role in cell differentiation and development.
Medicine: It has potential therapeutic applications in treating skin disorders, such as acne and psoriasis, and certain types of cancer.
Industry: Retinoic acid derivatives are used in the cosmetic industry for their anti-aging properties
作用机制
The mechanism of action of retinoic acid, 4-hydroxy-, methyl ester involves its binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding alters the conformation of the receptors, leading to the regulation of gene transcription. The compound influences various molecular pathways, including those involved in cell growth, differentiation, and apoptosis .
相似化合物的比较
Similar Compounds
Retinoic acid: The parent compound, known for its role in embryonic development and immune function.
Retinol: The alcohol form of vitamin A, used in various cosmetic and therapeutic applications.
Retinaldehyde: An intermediate in the biosynthesis of retinoic acid, with applications in dermatology.
Uniqueness
Retinoic acid, 4-hydroxy-, methyl ester is unique due to its specific hydroxylation and esterification, which confer distinct chemical properties and biological activities. These modifications can enhance its stability and bioavailability compared to other retinoids .
属性
CAS 编号 |
38030-59-0 |
|---|---|
分子式 |
C21H30O3 |
分子量 |
330.5 g/mol |
IUPAC 名称 |
methyl (2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C21H30O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14,19,22H,12-13H2,1-6H3/b9-7+,11-10+,15-8+,16-14+ |
InChI 键 |
RLAYPMFOLMBAIN-XPSLGPGOSA-N |
手性 SMILES |
CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C |
规范 SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















